N2-Ethyl-N2-methylpyrimidine-2,5-diamine
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Overview
Description
N2-Ethyl-N2-methylpyrimidine-2,5-diamine: is a pyrimidine derivative with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . This compound is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms in the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-N2-methylpyrimidine-2,5-diamine typically involves the alkylation of pyrimidine-2,5-diamine. One common method includes the reaction of pyrimidine-2,5-diamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N2-Ethyl-N2-methylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N2-Ethyl-N2-methylpyrimidine-2,5-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N2-Ethyl-N2-methylpyrimidine-2,5-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethyl and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- N2-Methylpyrimidine-2,5-diamine
- N2-Ethylpyrimidine-2,5-diamine
- Pyrimidine-2,5-diamine
Comparison: N2-Ethyl-N2-methylpyrimidine-2,5-diamine is unique due to the presence of both ethyl and methyl groups on the nitrogen atoms. This dual substitution can enhance its reactivity and influence its chemical and biological properties compared to its analogs .
Biological Activity
N2-Ethyl-N2-methylpyrimidine-2,5-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with ethyl and methyl groups attached to nitrogen atoms at positions 2 and 5. Its chemical formula is C7H10N4, and it is often studied in both its free base form and as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays .
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications .
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific pathogens. Its structural characteristics allow it to interact with microbial enzymes, potentially inhibiting their function .
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines. The presence of amino groups enhances its reactivity and potential for binding to cellular targets .
- Inhibition of Enzymatic Activity : Specific studies have focused on the compound's ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway of many pathogens .
1. Antimicrobial Studies
In a study assessing the antimicrobial activity of various pyrimidine derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values indicated moderate potency compared to standard antibiotics .
2. Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cancer types. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .
3. Enzyme Inhibition
Molecular docking studies revealed that this compound binds effectively to the active site of DHFR from Plasmodium falciparum, suggesting a potential role as an antimalarial agent. In vitro assays confirmed its inhibitory activity with Ki values comparable to known DHFR inhibitors .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Ethyl and methyl substitutions | Antimicrobial, anticancer | Enhanced solubility and reactivity |
6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and tolyl substitutions | Moderate antibacterial | Less polar than target compound |
N-(3-Aminophenyl)-N'-phenylurea | Urea linkage | Anticancer properties | Different functional group leading to varied activity profiles |
Properties
IUPAC Name |
2-N-ethyl-2-N-methylpyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYNFNHKBXVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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